(S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride
CAS No.: 1152113-36-4
Cat. No.: VC2670763
Molecular Formula: C7H17ClN2
Molecular Weight: 164.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1152113-36-4 |
|---|---|
| Molecular Formula | C7H17ClN2 |
| Molecular Weight | 164.67 g/mol |
| IUPAC Name | N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H16N2.ClH/c1-9(2)6-7-4-3-5-8-7;/h7-8H,3-6H2,1-2H3;1H/t7-;/m0./s1 |
| Standard InChI Key | XCYCGYUJNRLFNJ-FJXQXJEOSA-N |
| Isomeric SMILES | CN(C)C[C@@H]1CCCN1.Cl |
| SMILES | CN(C)CC1CCCN1.Cl |
| Canonical SMILES | CN(C)CC1CCCN1.Cl |
Introduction
Chemical Identity and Nomenclature
(S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride is a chiral organic compound characterized by a pyrrolidine ring with a methylamine substituent at the 2-position. The molecular structure features a stereocenter at the 2-position of the pyrrolidine ring with an (S) configuration, which determines its spatial arrangement and potentially its biochemical interactions. The compound exists as a hydrochloride salt, providing enhanced stability and solubility compared to its free base form.
Identification Parameters
The compound is uniquely identified through several standardized parameters as presented in Table 1:
| Parameter | Value |
|---|---|
| CAS Number | 1152113-36-4 |
| Molecular Formula | C7H17ClN2 |
| Molecular Weight | 164.67628 g/mol |
| MDL Number | MFCD19443946 |
Table 1: Key identification parameters of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride
Synonyms and Alternative Nomenclature
The compound is known by several synonyms in scientific literature and commercial catalogues, reflecting different naming conventions and structural representations:
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DIMETHYL-(S)-1-PYRROLIDIN-2-YLMETHYL-AMINE HCL
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(S)-2-(DiMethylaMino)Methylpyrrolidine hydrochloride
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Dimethyl[(2S)-pyrrolidin-2-ylmethyl]amine hydrochloride
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N,N-Dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine hydrochloride
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(2S)-N,N-dimethyl-2-Pyrrolidinemethanamine hydrochloride (1:1)
The variety of nomenclature underscores the compound's structural complexity and the different perspectives from which it can be chemically described.
Structural Characteristics
Chemical Structure and Configuration
The compound consists of a five-membered pyrrolidine ring with a methyl group substituted at the 2-position. This methyl group is further functionalized with a dimethylamine group, creating the N,N-dimethyl(pyrrolidin-2-yl)methanamine backbone. The stereocenter at the 2-position of the pyrrolidine ring has an S configuration, which is critical to the compound's specific three-dimensional arrangement.
Structural Notations
For computational and database purposes, the compound is represented through standardized chemical notations:
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Standard InChI: InChI=1S/C7H16N2.ClH/c1-9(2)6-7-4-3-5-8-7;/h7-8H,3-6H2,1-2H3;1H
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Standard InChIKey: XCYCGYUJNRLFNJ-UHFFFAOYSA-N
-
Canonical SMILES: CN(C)CC1CCCN1.Cl
These notations provide unambiguous identification and enable computational analysis of the compound's properties and interactions.
Physical and Chemical Properties
Physical State and Stability
(S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride appears as a solid compound at standard temperature and pressure. It is recommended to store the compound sealed in dry conditions at room temperature, suggesting its stability under standard laboratory conditions.
Sensitivity and Reactivity
The compound is classified as an irritant, indicating potential adverse effects upon direct contact. This classification likely reflects the compound's basicity and potential reactivity derived from its amine functionalities.
Applications and Research Context
Chemical Research Applications
The compound's well-defined stereochemistry and functional groups make it potentially valuable as:
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A chiral building block for complex molecule synthesis
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A potential ligand for asymmetric catalysis
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An intermediate in the synthesis of biologically active compounds
Its structural features, particularly the pyrrolidine ring with a chiral center and the dimethylamino functionality, provide sites for further chemical modifications and transformations.
| Supplier | Product Number | Quantity | Price (USD) |
|---|---|---|---|
| TRC | D461163 | 50 mg | $155 |
| SynQuest Laboratories | 3H31-5-S0 | 250 mg | $390 |
| SynQuest Laboratories | 3H31-5-S0 | 1 g | $1190 |
| Matrix Scientific | 069178 | 1 g | $1210 |
| AK Scientific | 9550AC | 1 g | $1683 |
Table 2: Representative commercial availability and pricing (as of 2021-12-16)
The relatively high pricing suggests specialized production methods and limited demand, typical of research-grade chiral compounds.
Related Compounds and Structural Analogues
Parent Compound
The parent compound of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride is Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine (CID 7141662), which exists as the free base rather than the hydrochloride salt.
Structural Analogues
Several structurally related compounds have been documented in the literature:
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N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine (CAS: 14745-84-7) - A related compound with a pyrrole ring instead of a pyrrolidine ring
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(R)-C-PYRROLIDIN-2-YL-METHYLAMINE (CAS: 72300-69-7) - The R-enantiomer of a related compound without the N,N-dimethyl functionality
These analogues provide context for understanding the structure-activity relationships and potential applications of the title compound.
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